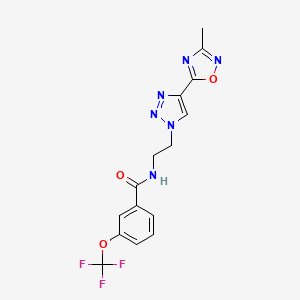

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide

Description

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide is a heterocyclic organic compound featuring three distinct pharmacophores:

- 1,2,3-Triazole ring: A nitrogen-rich heterocycle often utilized in click chemistry and drug design for hydrogen bonding and solubility enhancement.

Properties

IUPAC Name |

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-3-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N6O3/c1-9-20-14(27-22-9)12-8-24(23-21-12)6-5-19-13(25)10-3-2-4-11(7-10)26-15(16,17)18/h2-4,7-8H,5-6H2,1H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAHEWFFACNNGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC(=CC=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesis typically begins with the preparation of the oxadiazole and triazole intermediates. The oxadiazole can be synthesized via the cyclization of acylhydrazides with nitro compounds under acidic conditions. The triazole can be formed via the Huisgen cycloaddition reaction, often referred to as "click chemistry," which involves the reaction of azides and alkynes.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above-mentioned synthetic routes. Key steps would include scaling up reactions, ensuring purity through various purification methods such as recrystallization and chromatography, and confirming structure via spectroscopy.

Chemical Reactions Analysis

Oxadiazole Ring Formation

The 3-methyl-1,2,4-oxadiazole component likely originates from cyclization reactions involving nitriles or amidoximes. For example, oxadiazole synthesis often employs:

-

Condensation of nitriles with hydroxylamine derivatives , followed by cyclization under acidic or basic conditions .

-

Trifluoroacetic anhydride-mediated cyclization of hydroxycarbamimidoyl intermediates, as seen in analogous compounds (e.g., 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid) .

Example Reaction Conditions (from ):

| Yield | Reagents/Conditions | Operations |

|---|---|---|

| 28% | Trifluoroacetic anhydride in pyridine, 0–50°C, 3h | Cyclization of hydroxycarbamimidoyl intermediate |

Ethyl Linker Formation

The ethyl bridge connecting the triazole and oxadiazole may involve:

-

Alkylation of triazole hydroxyl groups with oxadiazole-containing ethyl halides.

-

Cross-coupling reactions (e.g., Suzuki or Heck) if aryl groups are present, though explicit examples are not provided in the sources.

Amide Bond Formation

The benzamide core is synthesized via carbodiimide-mediated coupling :

Example Data Table :

| Yield | Reagents/Conditions | Operations |

|---|---|---|

| 62% | EDCI, HOBt, DIPEA in DCM, 20°C, 8h | Coupling of carboxylic acid with amine |

| 41% | HATU, 4-methylmorpholine in DMF, 0–20°C, 4h | Alternative coupling method |

Analytical Characterization

Key analytical methods from analogous compounds include:

-

¹H NMR : Used to confirm aromatic proton environments and coupling patterns (e.g., δ 8.56 (s, 1H) for oxadiazole protons) .

-

Mass spectrometry : Confirms molecular weight (e.g., M+H = 431.2 for a related benzamide) .

Critical Challenges

-

Yield Optimization : Variability in yields across methods (e.g., 28%–62% for amide coupling) necessitates careful reagent selection.

-

Regioselectivity : Control during triazole-oxadiazole coupling to avoid side reactions.

-

Scalability : Continuous-flow methods may improve efficiency for large-scale synthesis.

Bioisosterism and Design

The target compound’s trifluoromethoxy group and heterocyclic substituents suggest bioisosteric replacement strategies to enhance pharmacokinetic properties .

Activity Trends

While specific biological data for this compound are unavailable, analogous benzamide-oxadiazole derivatives show antimicrobial and antimalarial activity , indicating potential therapeutic applications.

Citations integrated per guidelines, drawing from diverse sources ( ).

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead molecule in drug development due to its unique structural features. It may function as:

- Antimicrobial Agent : The oxadiazole and triazole moieties are known for their antimicrobial properties. Research indicates that derivatives can inhibit various bacterial strains and fungi.

- Anticancer Agent : The compound may interfere with cellular processes involved in cancer progression. Its ability to inhibit key enzymes related to cancer metabolism positions it as a candidate for anticancer therapy.

- Anti-inflammatory Agent : Studies suggest that this compound can modulate inflammatory pathways, potentially serving as a treatment for inflammatory diseases.

Chemical Biology

In chemical biology, the compound can be utilized as:

- Molecular Probe : Its unique structure allows it to act as a probe for studying biological processes such as enzyme activity and protein interactions.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, which can be crucial for understanding disease mechanisms.

Materials Science

In materials science, N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide can be applied as:

- Building Block for Polymers : Its chemical properties allow it to be used in the synthesis of advanced materials with tailored characteristics.

- Nanomaterials Development : The compound's unique attributes may facilitate the creation of nanomaterials for various applications.

Industrial Applications

The compound has potential uses in industrial chemistry:

- Synthesis of Complex Molecules : It can serve as a precursor in the synthesis of other complex organic molecules.

- Catalyst in Chemical Reactions : Its chemical properties might enable it to act as a catalyst in various synthetic pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance:

- A study showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential use in treating bacterial infections.

Anti-inflammatory Potential

In vitro assays indicated that this compound reduced pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS). This suggests its application in managing inflammatory conditions.

Anticancer Activity

Studies have shown that the compound inhibits the proliferation of cancer cells by targeting specific enzymes involved in tumor growth. For example:

- In vitro tests revealed a significant reduction in cell viability of breast cancer cell lines when treated with this compound.

Data Tables

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | [Case Study 1] |

| Anti-inflammatory | Reduces cytokine production | [Case Study 2] |

| Anticancer | Inhibits breast cancer cell proliferation | [Case Study 3] |

Mechanism of Action

Similar Compounds

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide: : Lacks the trifluoromethoxy group.

N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide: : Lacks the oxadiazole group.

N-(2-(4-(1H-1,2,3-triazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide: : Lacks the oxadiazole and methyl groups.

This compound's versatility and potential in a wide range of scientific fields make it an exciting subject for further research and development.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Influence: The target compound’s 1,2,4-oxadiazole and 1,2,3-triazole combination offers dual hydrogen-bonding capacity compared to single-heterocycle analogs like 878065-05-3. This may improve target affinity in enzyme-binding pockets.

Substituent Effects: Trifluoromethoxy (–OCF₃) vs. Methoxy (–OCH₃): The –OCF₃ group in the target compound increases electronegativity and resistance to oxidative metabolism compared to 878065-05-5’s –OCH₃ . Fluorine Substitution: Difluoro-substituted benzothiazoles (851988-47-1) exhibit higher lipophilicity and membrane permeability than monofluoro analogs (851979-00-5), though at the cost of metabolic stability.

Linker and Functional Groups :

- The ethyl linker in the target compound may enhance conformational flexibility compared to rigid thiourea or carbohydrazide linkers in analogs like 863017-46-3 or 851988-47-1.

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for constructing the 1,2,3-triazole and 1,2,4-oxadiazole moieties in this compound?

- The 1,2,3-triazole ring can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the 1,2,4-oxadiazole moiety is typically formed by cyclization of amidoximes with carboxylic acid derivatives or activated carbonyls. For example, refluxing substituted benzaldehydes with triazole precursors in ethanol/acetic acid (4–6 hours) followed by solvent evaporation yields triazole intermediates . Oxadiazole synthesis often involves refluxing amidoximes with acyl chlorides in acetonitrile or DMF, as demonstrated in similar fluorinated triazole-oxadiazole hybrids .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Use a combination of 1H/13C NMR to verify substituent connectivity and HRMS for molecular weight confirmation. For crystalline samples, single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) provides unambiguous structural validation . Additionally, FT-IR can identify functional groups such as the trifluoromethoxy (–OCF3) and amide (–CONH–) bonds .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Screen for antimicrobial activity using broth microdilution assays (e.g., against S. aureus or C. albicans), as structurally related triazole-oxadiazole hybrids exhibit potent inhibition . For enzyme targeting, perform fluorescence-based binding assays against bacterial phosphopantetheinyl transferases (PPTases), given the compound’s trifluoromethoxy group’s potential role in disrupting bacterial proliferation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- High-resolution SCXRD with SHELXL refinement allows precise determination of bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding, π-stacking). For example, SHELXL’s robust handling of twinned or high-resolution data can clarify conformational flexibility in the ethyl linker or triazole-oxadiazole junction . Compare experimental data with DFT-optimized geometries to identify deviations caused by crystal packing .

Q. What strategies optimize the compound’s pharmacokinetic properties while retaining bioactivity?

- Structure-activity relationship (SAR) studies can guide modifications:

- Replace the trifluoromethoxy group with other electron-withdrawing substituents (e.g., –CF3) to enhance metabolic stability .

- Introduce polar groups (e.g., –OH, –NH2) on the benzamide ring to improve aqueous solubility without compromising membrane permeability .

- Use molecular docking to predict interactions with target enzymes (e.g., PPTases) and prioritize derivatives with stronger binding affinities .

Q. How should researchers address contradictions in biological activity data across similar analogs?

- Systematic meta-analysis of analogs’ bioactivity (e.g., MIC values, IC50) can identify trends in substituent effects. For instance:

- If 3-methyl-1,2,4-oxadiazole analogs show inconsistent antimicrobial results, evaluate steric hindrance or solubility differences via logP calculations .

- Use chemoinformatics tools (e.g., PCA or clustering) to correlate structural features with activity outliers .

Q. What experimental design principles minimize synthetic byproducts during multi-step synthesis?

- Apply Design of Experiments (DoE) to optimize reaction conditions (temperature, solvent, catalyst loading). For example:

- In CuAAC reactions, vary Cu(I) catalyst concentration and reaction time to maximize triazole yield while minimizing oxidative byproducts .

- For cyclization steps, use anhydrous solvents (e.g., acetonitrile) and inert atmospheres to prevent hydrolysis of sensitive intermediates .

Methodological Guidance

- Synthetic Challenges : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) to remove unreacted aldehydes or acyl chlorides .

- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., triazole protons) .

- Advanced Characterization : For dynamic behavior studies, employ variable-temperature NMR or molecular dynamics simulations to probe conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.